molecular formula C21H28N4O3 B14998276 1-(2,4-Dimethoxyphenyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

1-(2,4-Dimethoxyphenyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Cat. No.: B14998276
M. Wt: 384.5 g/mol
InChI Key: FLKMAIRFOCVYHG-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under controlled conditions.

    Substitution Reactions: The phenyl and piperazine groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-DIMETHOXYPHENYL)-1-[2-(4-METHYLPIPERAZIN-1-YL)ETHYL]UREA
  • 3-(2,4-DIMETHOXYPHENYL)-1-[2-(4-ETHYLPIPERAZIN-1-YL)ETHYL]UREA

Uniqueness

3-(2,4-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA is unique due to the specific arrangement of its functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

InChI

InChI=1S/C21H28N4O3/c1-27-18-8-9-19(20(16-18)28-2)23-21(26)22-10-11-24-12-14-25(15-13-24)17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H2,22,23,26)

InChI Key

FLKMAIRFOCVYHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC

Origin of Product

United States

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